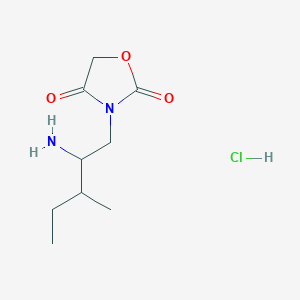

3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride

Übersicht

Beschreibung

3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C9H17ClN2O3 and a molecular weight of 236.70 . It is used for research purposes .

Synthesis Analysis

The synthesis of functionalized oxazolidines, such as this compound, often involves multicomponent reactions of 1,2-amino alcohols . The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis

Functionalized oxazolidines, such as this compound, can be synthesized using 1,2-amino alcohols as starting materials . In 2015, Feng et al. reported on the first example of metal-free domino cyclization/decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids to access N -propargyloxazolidines .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

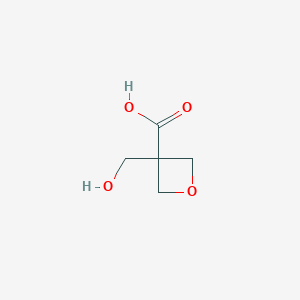

Versatile Synthesis of Quaternary 1,3-Oxazolidine-2,4-Diones : Research demonstrates a novel approach to synthesize 1,3-oxazolidine-2,4-diones, providing a pathway to produce α-hydroxyamides with a quaternary stereocenter. This method leverages oxidative cleavage and functionalization strategies to access these compounds from α-ketols and isocyanates, offering good yields and showcasing the adaptability of 1,3-oxazolidine-2,4-diones in synthetic chemistry (Merino et al., 2010).

Microwave-assisted Synthesis of N',N'-disubstituted Alpha-hydroxyhydrazides : Substituted 3-amino-oxazolidin-2,4-diones have been efficiently converted into N',N'-disubstituted alpha-hydroxyhydrazides using both conventional and microwave-assisted methods. This process involves catalytic amounts of sodium methoxide in methanol, highlighting the efficiency and versatility of oxazolidin-2,4-diones in the synthesis of hydrazide derivatives (Kurz & Widyan, 2005).

Tandem Phosphorus-mediated Synthesis Using Carbon Dioxide : A novel and environmentally friendly approach utilizing atmospheric carbon dioxide has been developed for synthesizing oxazolidine-2,4-diones. This method involves a tandem phosphorus-mediated carboxylative condensation of primary amines with α-ketoesters, offering a metal-free and mild condition pathway for accessing a variety of oxazolidine-2,4-diones (Zhang et al., 2015).

Biotransformation by Cunninghamella elegans : Investigating the biotransformation of vinclozolin, a compound structurally related to oxazolidine-2,4-diones, by the fungus Cunninghamella elegans provides insights into the metabolic pathways and potential environmental degradation processes of such compounds. This study highlights the enzymatic conversion capabilities of fungi, offering a biological perspective to the chemical transformations of oxazolidine derivatives (Pothuluri et al., 2000).

Eigenschaften

IUPAC Name |

3-(2-amino-3-methylpentyl)-1,3-oxazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3.ClH/c1-3-6(2)7(10)4-11-8(12)5-14-9(11)13;/h6-7H,3-5,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUSAJMUXNZVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CN1C(=O)COC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2-Furoyl)-2-thienyl]acetic acid](/img/structure/B1445670.png)

![4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1445671.png)

![[2,5'-Bipyrimidine]-5-carbonitrile](/img/structure/B1445672.png)

![7-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B1445674.png)

![[2-(Methanesulfonylmethyl)phenyl]methanamine hydrochloride](/img/structure/B1445678.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B1445681.png)

![N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1445682.png)